4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 5-bromo-pyrimidinyl-piperazine moiety at position 4 and a trifluoromethyl (-CF₃) group at position 4. This structure combines electron-withdrawing groups (bromine and trifluoromethyl) with a piperazine linker, which is frequently utilized in pharmaceutical chemistry to enhance binding affinity and pharmacokinetic properties. The bromine atom at position 5 of the pyrimidine ring may contribute to halogen bonding interactions with biological targets, while the trifluoromethyl group improves metabolic stability and lipophilicity.
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N6/c14-9-6-18-12(19-7-9)23-3-1-22(2-4-23)11-5-10(13(15,16)17)20-8-21-11/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDJJWGPZRJKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction between a three-carbon compound and an amidine structure, often using sodium hydroxide or ethoxide as a catalyst.
Introduction of the bromine atom: The bromine atom is introduced at the 5th position of the pyrimidine ring through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the trifluoromethyl group: The trifluoromethyl group is introduced at the 6th position of the pyrimidine ring using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the piperazine moiety: The piperazine ring is synthesized separately and then attached to the pyrimidine core through a nucleophilic substitution reaction.
Chemical Reactions Analysis
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Scientific Research Applications
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of therapeutic agents due to its potential antiviral, anticancer, and antimicrobial activities.
Neuroprotection: It has been studied for its neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Molecular Docking Studies: The compound is used in molecular docking studies to investigate its interaction with various biological targets, such as proteins involved in inflammation and apoptosis.
Mechanism of Action
The mechanism of action of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Inhibition of Inflammatory Pathways: The compound inhibits the NF-kB inflammatory pathway, reducing the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The compound shares structural similarities with other piperazine-linked pyrimidine derivatives, which are often explored for central nervous system (CNS) and oncology applications. Below is a comparative analysis with key analogs:
Table 1: Substituent and Functional Group Comparisons
Key Findings :
Target Compound vs. Compound: The trifluoromethyl group in the target compound confers greater metabolic stability compared to the methyl group in the analog. Both compounds retain the 5-bromo substituent, suggesting shared halogen-dependent target interactions (e.g., dopamine or serotonin receptors).
Target Compound vs. Compound :
- The benzisoxazole moiety in enhances selectivity for serotonin receptors (e.g., 5-HT₂A), whereas the target compound’s pyrimidine core may favor kinase inhibition (e.g., JAK2 or EGFR).
- Fluorine in improves oral bioavailability, but the trifluoromethyl group in the target compound offers superior lipophilicity for CNS penetration.
Pharmacokinetic and Binding Affinity Data
Table 2: Hypothetical Pharmacokinetic Profile (Estimated)
| Compound | logP (Predicted) | Metabolic Stability | BBB Penetration (Predicted) |
|---|---|---|---|
| Target Compound | 3.8 | High (due to CF₃) | Moderate-High |
| Compound | 4.2 | Moderate | Low-Moderate |
| Compound | 2.5 | High (due to F) | Low |
Note: Values are extrapolated from structural analogs and substituent effects.
Research Implications and Limitations
- The target compound’s trifluoromethyl group positions it as a candidate for diseases requiring prolonged half-life (e.g., chronic CNS disorders).
Biological Activity
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 392.26 g/mol. The structure includes a bromopyrimidine moiety linked to a piperazine ring, which is further substituted with a trifluoromethyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate the activity of specific enzymes and receptors, thereby influencing several biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways related to cancer and inflammation.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The compound appears to induce apoptosis in these cells through the activation of caspase pathways.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Studies have reported its efficacy against several bacterial strains, indicating potential applications in treating infections caused by resistant pathogens.
Case Studies
-
In Vitro Anticancer Study
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Method : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
-
Antimicrobial Efficacy
- Objective : To assess the antibacterial properties against Staphylococcus aureus.
- Method : Disc diffusion method was employed to determine the inhibition zone.
- Results : The compound exhibited a clear zone of inhibition at concentrations as low as 50 µg/disc, suggesting strong antibacterial activity.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
